molecular formula C11H13NO4 B3101456 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid CAS No. 1393330-58-9

5-(Oxan-4-yloxy)pyridine-2-carboxylic acid

Cat. No.: B3101456
CAS No.: 1393330-58-9
M. Wt: 223.22
InChI Key: VEVBKOCTESXAOK-UHFFFAOYSA-N
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Description

5-(Oxan-4-yloxy)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative of significant interest in scientific research and development. This compound features a pyridine ring substituted with a carboxylic acid group at the 2-position and an oxane (tetrahydropyran) ring linked via an ether bond at the 5-position. The presence of the tetrahydropyran moiety is known to influence the molecule's solubility and metabolic stability, making it a valuable scaffold in drug discovery . As a building block, it is primarily used in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) . It is also employed in the creation of chemical libraries for high-throughput screening and in medicinal chemistry projects aimed at developing novel therapeutic agents. Following standard protocols for carboxylic acids, this compound can undergo various reactions, such as esterification and amidation, to generate a diverse array of esters, amides, and other derivatives for structure-activity relationship (SAR) studies . The compound is analyzed using advanced techniques like LCMS, GCMS, NMR, and HPLC to ensure high purity and confirm identity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(oxan-4-yloxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)10-2-1-9(7-12-10)16-8-3-5-15-6-4-8/h1-2,7-8H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVBKOCTESXAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid

Derivatization from 5-(Oxan-4-yloxy)pyridine-2-carboxylic Acid (e.g., Hydrazide Formation)

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. A key example of this is the formation of hydrazides, which are important intermediates in the synthesis of more complex heterocyclic systems and potential pharmacologically active agents.

The synthesis of 5-(oxan-4-yloxy)pyridine-2-carbohydrazide is a representative derivatization. This transformation is typically achieved in a two-step process. First, the carboxylic acid is converted to an ester, such as a methyl or ethyl ester, often using reagents like thionyl chloride (SOCl₂) in the corresponding alcohol. This esterification step activates the carboxyl group for the subsequent reaction. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the desired hydrazide. acs.org

Alternatively, direct conversion of the carboxylic acid to the hydrazide can be accomplished using coupling agents. This method involves the activation of the carboxylic acid to facilitate the reaction with hydrazine. mdpi.com For instance, activating agents like 2,2′-dipyridyl disulfide (DPDS) in the presence of triphenylphosphine (B44618) (TPP) can form an acyloxyphosphonium ion intermediate. mdpi.com This highly reactive species then readily reacts with a hydrazine source to form the stable hydrazide bond. mdpi.com

Once formed, the hydrazide, such as 5-(oxan-4-yloxy)pyridine-2-carbohydrazide, serves as a building block for further synthesis. For example, it can be reacted with isothiocyanates to form thiosemicarbazide (B42300) intermediates. acs.org These intermediates can then undergo cyclization reactions to produce various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, depending on the cyclizing agent used. acs.org

Table 1: Key Reagents in the Hydrazide Formation and Derivatization

Step Reactant Key Reagent(s) Product
EsterificationThis compoundThionyl chloride (SOCl₂), Methanol/EthanolMethyl/Ethyl 5-(oxan-4-yloxy)pyridine-2-carboxylate
HydrazinolysisMethyl/Ethyl 5-(oxan-4-yloxy)pyridine-2-carboxylateHydrazine hydrate (N₂H₄·H₂O)5-(Oxan-4-yloxy)pyridine-2-carbohydrazide
Thiosemicarbazide Formation5-(Oxan-4-yloxy)pyridine-2-carbohydrazide2-Isothiocyanato-3-methyl-pyridineN-{[(3-Methylpyridin-2-yl)carbamothioyl]amino}-5-(oxan-4-yloxy)pyridine-2-carboxamide

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jocpr.com While specific green chemistry studies on the synthesis of this compound are not extensively documented, the core structure, pyridine-2-carboxylic acid (picolinic acid), provides a valuable framework for discussing the application of these principles.

Catalytic Utility of Pyridine-2-carboxylic Acid in Organic Transformations

Pyridine-2-carboxylic acid and its derivatives have emerged as effective catalysts in a variety of organic transformations, embodying the green chemistry principle of catalysis over stoichiometric reagents.

One significant application is the use of naturally occurring 2-picolinic acid as a non-toxic, cost-effective, and sustainable hydrogen bond donor (HBD) catalyst. rsc.org In combination with a halide co-catalyst, it efficiently promotes the cycloaddition of carbon dioxide (CO₂) to both terminal and internal epoxides, producing valuable cyclic carbonates with high yields (up to 98%) and excellent selectivity (>99%). rsc.org This catalytic system operates under mild conditions, utilizes a low catalyst loading (1-2 mol%), and the catalyst can be reused up to five times without a significant loss of activity, highlighting its practicality and sustainable nature. rsc.org

Furthermore, pyridine-2-carboxylic acid (P2CA) has been demonstrated as an efficient and recyclable catalyst for multi-component reactions (MCRs). rsc.orgrsc.org For example, it catalyzes the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles in excellent yields (84–98%). rsc.orgrsc.org This protocol offers the advantages of milder reaction conditions and a rapid procedure, often with the product precipitating from the reaction mixture within minutes, simplifying purification. rsc.orgrsc.org The ability to recycle the catalyst further enhances the green credentials of this methodology. rsc.orgrsc.org

Table 2: Catalytic Applications of the Pyridine-2-carboxylic Acid Scaffold

Catalyst Reaction Type Substrates Products Key Green Features
2-Picolinic acid / n-Bu₄NICO₂ CycloadditionEpoxides, Carbon DioxideCyclic CarbonatesSustainable, low catalyst loading, reusable, mild conditions. rsc.org
Pyridine-2-carboxylic acid (P2CA)Multi-component ReactionAldehydes, 1,3-cyclodiones, 5-amino pyrazolesPyrazolo[3,4-b]quinolinonesEfficient, recyclable, mild conditions, high yields. rsc.orgrsc.org
Pyridine-derivative Charge-Transfer ComplexDecarboxylative FluorinationAlkyl carboxylic acids, SelectfluorAlkyl fluoridesPhotoredox catalysis, visible light irradiation. acs.org

Atom Economy and Environmental Factor Considerations in Synthesis

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the "greenness" of a synthetic process. jocpr.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The E-Factor is defined as the total mass of waste produced divided by the mass of the product; a lower E-Factor signifies a more environmentally friendly process. youtube.com

In synthesizing complex molecules like this compound and its derivatives, the choice of synthetic route has a profound impact on these metrics. For instance, in the derivatization to form amides—a common transformation for carboxylic acids—different methods yield vastly different atom economies and E-Factors.

A classical approach using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) has a low atom economy because the reagent itself is converted into a stoichiometric byproduct (dicyclohexylurea) that must be removed, contributing significantly to the waste stream. sescollege.ac.in In contrast, a direct catalytic amidation, which generates only water as a byproduct, approaches 100% atom economy and results in a much lower E-Factor. sescollege.ac.in

Table 3: Conceptual Comparison of Synthetic Methods for Amide Formation

Method Byproducts Relative Atom Economy Relative E-Factor Green Chemistry Assessment
Acid Chloride RouteHCl, SO₂, Cl⁻LowHighGenerates corrosive and hazardous waste.
Coupling Reagent (e.g., DCC)Dicyclohexylurea (DCU)LowHighGenerates stoichiometric solid waste. sescollege.ac.in
Catalytic Direct AmidationWaterVery HighLowHighly efficient, generates only water as a byproduct. sescollege.ac.in

Mechanistic Investigations and Reaction Pathways Associated with 5 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid

Elucidation of Reaction Mechanisms for the Synthesis of the Pyridine-Oxane Ether Linkage

The formation of the ether bond in 5-(oxan-4-yloxy)pyridine-2-carboxylic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of aryl ether synthesis, particularly for electron-deficient aromatic systems like pyridine (B92270).

The most common strategy involves the reaction of a pyridine ring bearing a suitable leaving group (such as a halogen) at the C-5 position with the alkoxide of oxan-4-ol (tetrahydropyran-4-ol). The mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: The reaction is initiated by the attack of the oxan-4-oxide nucleophile on the carbon atom bearing the leaving group (e.g., 5-bromo- or 5-chloropyridine-2-carboxylic acid). This step is generally the rate-determining step of the reaction. stackexchange.comechemi.com The attack results in the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex.

Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and is particularly stabilized by the electron-withdrawing nature of the ring nitrogen. stackexchange.comechemi.com A resonance structure where the negative charge resides on the electronegative nitrogen atom is a significant contributor to the stability of this intermediate. echemi.comyoutube.com Aromaticity is then restored through the expulsion of the leaving group (e.g., halide ion), yielding the final pyridyl ether product.

This general mechanism is a variant of the well-established Williamson ether synthesis, adapted for the formation of an aryl ether where the aromatic component is an activated pyridine ring. masterorganicchemistry.comorganicchemistrytutor.com The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the electronic properties of the pyridine ring.

Table 1: Typical Conditions for Pyridine Ether Synthesis via SNAr
Pyridine SubstrateNucleophileBaseSolventTypical TemperatureYield
5-Halopyridine-2-carboxylic acidOxan-4-olNaH, K2CO3, Cs2CO3DMF, DMSO, Dioxane80-120 °CModerate to High
5-Nitropyridine derivativeOxan-4-olNaH, KOtBuTHF, DMF25-80 °CHigh

Role of the Carboxylic Acid Functional Group in Reaction Dynamics and Reactivity

The carboxylic acid group at the C-2 position (an ortho position relative to the nitrogen) plays a profound role in the reactivity of the pyridine ring. Its influence is primarily electronic, though steric and potential chelating effects can also be significant.

As an electron-withdrawing group (EWG), the carboxylic acid moiety decreases the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. However, this same electronic-withdrawing effect is beneficial for nucleophilic aromatic substitution (SNAr), as it helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The combined electron-withdrawing power of the ring nitrogen and the C-2 carboxyl group enhances the electrophilicity of the pyridine ring, facilitating the attack by the nucleophile.

Furthermore, the 2-carboxylic acid can form a strong intramolecular hydrogen bond with the pyridine ring nitrogen. rsc.org This interaction can influence the conformation of the molecule and the acidity of the carboxyl proton. This hydrogen bonding can also modulate the nucleophilicity of the ring nitrogen, potentially impacting its role in catalytic cycles or intermolecular interactions. mdpi.com The presence of the carboxylate anion (under basic conditions) further enhances the electron-withdrawing effect through resonance, which can accelerate SNAr reactions.

Intramolecular Electronic Effects and Stereochemical Considerations in Synthesis

The electronic landscape of the pyridine ring in the precursor to this compound is a key determinant of the reaction's regioselectivity and rate. Nucleophilic aromatic substitution on pyridine rings is highly regioselective, strongly favoring attack at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.comquimicaorganica.org This is because the negative charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, providing substantial resonance stabilization. echemi.comyoutube.com In the synthesis of the target molecule, the substitution occurs at the C-5 position, which is meta to the nitrogen. Therefore, the presence of strong electron-withdrawing groups, such as the C-2 carboxylic acid, is crucial to sufficiently activate this position for nucleophilic attack.

From a stereochemical perspective, the SNAr mechanism itself does not involve a chiral center at the aromatic ring, so no stereochemical changes occur on the pyridine core. The primary stereochemical consideration relates to the oxane moiety. Oxane (tetrahydropyran) exists predominantly in a chair conformation. The ether linkage at the C-4 position of the oxane ring can be either axial or equatorial. The final product will likely exist as an equilibrium mixture of these two conformers, with the equatorial position generally being thermodynamically favored to minimize steric hindrance. If a chiral derivative of oxan-4-ol were used, the reaction would proceed with retention of configuration at the chiral centers of the oxane ring, as no bonds at these centers are broken during the ether synthesis.

Table 2: Electronic Influence of Substituents on Pyridine Reactivity
Substituent PositionElectronic EffectInfluence on SNArStabilization of Intermediate
Ring NitrogenInductively withdrawingActivates ringStrong (charge on N)
2-Carboxylic AcidInductively and resonantly withdrawingActivates ringModerate
5-Leaving GroupInductively withdrawingActivates ringMinor

Catalytic Action of Pyridine-2-carboxylic Acid and its Derivatives: Dual Acid-Base Behavior

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are known to function as effective bifunctional organocatalysts in a variety of chemical transformations. organic-chemistry.orgnih.gov This catalytic activity stems from the presence of both a Lewis basic site (the pyridine nitrogen) and a Brønsted acidic site (the carboxylic acid) in close proximity within the same molecule.

This dual acid-base character allows the molecule to simultaneously activate both an electrophile and a nucleophile. nih.gov In a typical catalytic cycle, the basic pyridine nitrogen can abstract a proton from a nucleophile or activate a substrate through hydrogen bonding, while the acidic carboxylic acid group can protonate and activate an electrophile (e.g., a carbonyl group).

Computational Chemistry and Molecular Modeling Studies of 5 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of a molecule. These calculations allow for a detailed exploration of its electronic landscape, conformational preferences, and the subtle interplay of its constituent functional groups.

The structure of 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid features both acidic (carboxylic acid) and basic (pyridine nitrogen) centers, making it susceptible to tautomerization and changes in protonation state depending on the chemical environment.

Tautomerism: The most significant tautomeric equilibrium for pyridine-2-carboxylic acids involves the formation of a zwitterion, where the carboxylic proton is transferred to the pyridine (B92270) nitrogen. While the neutral form is generally more stable in the gas phase and nonpolar solvents, the zwitterionic form can be stabilized in polar solvents and the solid state through intermolecular interactions. rsc.org Computational studies can predict the relative energies of these tautomers, providing insight into their population distribution in different media.

SpeciesDescriptionPredicted Relative Stability
Neutral FormCarboxylic acid and pyridine nitrogen are uncharged.Favored in gas phase and non-polar solvents.
Zwitterionic FormProton transfer from carboxylic acid to pyridine nitrogen, resulting in a carboxylate and a pyridinium (B92312) ion within the same molecule.Can be significantly stabilized in polar, protic solvents and in the solid state.
Anionic FormDeprotonation of the carboxylic acid, forming a carboxylate.Predominant form at pH > pKa(COOH).
Cationic FormProtonation of the pyridine nitrogen, forming a pyridinium ion.Predominant form at pH < pKa(Py-N).

The conformational flexibility of this compound is primarily dictated by the oxane ring and the rotation around the ether linkage.

Oxane Ring Conformation: The six-membered oxane (tetrahydropyran) ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. beilstein-journals.org In this conformation, substituents can occupy either axial or equatorial positions. For a 4-substituted oxane ring, the substituent (in this case, the oxygen atom of the ether linkage) is sterically favored to be in the equatorial position to avoid 1,3-diaxial interactions. Boat and twist-boat conformations are significantly higher in energy and are typically considered transition states for ring inversion.

RotamerDihedral Angle (C4-C5-O-C4oxane)Calculated Relative Energy (kcal/mol)Description
Anti-periplanar (ap)~180°0.0 (Reference)The oxane ring is positioned away from the carboxylic acid group, minimizing steric hindrance. This is generally the most stable conformer.
Syn-periplanar (sp)~0°> 5.0Significant steric repulsion between the oxane and carboxylic acid groups makes this conformer high in energy.
Gauche~±60°1.5 - 3.0Intermediate energy conformers with some steric interaction between the two ring systems.

Molecular Docking and Theoretical Interaction Profiling with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode of small molecule ligands to the active sites of proteins and other biological targets.

Pyridine carboxylic acid derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. nih.gov Hypothetical binding site analysis for this compound can be performed on targets known to bind similar scaffolds, such as certain kinases, metalloenzymes, and G-protein coupled receptors (GPCRs).

For instance, in a hypothetical kinase binding site, the pyridine ring could occupy a hydrophobic pocket, often engaging in interactions with the "hinge" region that connects the N- and C-lobes of the kinase domain. The carboxylic acid could form crucial interactions with conserved lysine (B10760008) or aspartate residues. The oxane moiety would likely be situated in a more solvent-exposed region of the active site, where its polar ether oxygen could form additional hydrogen bonds.

Similarly, in the active site of a metalloenzyme like carbonic anhydrase, the pyridine nitrogen and the carboxylate group could chelate the catalytic zinc ion. nih.gov In the context of an adenosine (B11128) receptor, the pyridine ring could act as a bioisostere for the purine (B94841) ring of the natural ligand, adenosine. nih.gov

The specific interactions between a ligand and its target determine the binding affinity and selectivity. For this compound, several key recognition modes can be predicted.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygens). The pyridine nitrogen and the ether oxygen of the oxane ring act as hydrogen bond acceptors. These groups can form a network of hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, histidine, arginine, and lysine. nih.gov

Pi-Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan. nih.gov These interactions are crucial for anchoring the ligand in hydrophobic pockets.

Metal Coordination: In its deprotonated (carboxylate) form, the molecule can act as a bidentate ligand, with the pyridine nitrogen and a carboxylate oxygen coordinating to a metal ion (e.g., Zn²⁺, Mg²⁺, Mn²⁺) present in an enzyme's active site. nih.gov This chelation is often a key feature of enzyme inhibitors.

Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residues/Cofactors
Hydrogen Bond (Donor)Carboxylic Acid (-OH)Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond (Acceptor)Carboxylic Acid (C=O), Pyridine-N, Oxane-OArg, Lys, His, Asn, Gln, Ser, Thr, Main-chain N-H
Pi-Stacking/Cation-PiPyridine RingPhe, Tyr, Trp
Metal CoordinationPyridine-N and CarboxylateZn²⁺, Mg²⁺, Fe²⁺, Mn²⁺
Hydrophobic InteractionsOxane Ring (CH2 groups)Ala, Val, Leu, Ile, Met

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govwjpsonline.com These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For a series of pyridine carboxylic acid derivatives, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme. The model would be built using a training set of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be classified into several categories:

Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular weight, volume, surface area, specific shape indices) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which describe the lipophilicity of the molecule.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the atoms in the molecule.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to find a mathematical equation that best correlates the descriptors with the biological activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(LogP) - β₂(LUMO) + β₃(Molecular_Surface_Area)

This equation would suggest that activity increases with increasing hydrophobicity (LogP) and molecular surface area, but decreases with a higher energy of the Lowest Unoccupied Molecular Orbital (LUMO). Such a model, once validated, could be used to guide the design of new, more potent pyridine carboxylic acid derivatives.

Hypothetical QSAR Data for Pyridine Carboxylic Acid Derivatives
CompoundR-group at C5LogPLUMO (eV)Molecular Surface Area (Ų)Observed log(1/IC₅₀)
1-H1.2-0.851504.5
2-OCH₃1.4-0.821655.1
3-Cl1.9-0.951685.8
4-CF₃2.1-1.101806.2
5 (Target Molecule)-O-(Oxan-4-yl)1.6-0.80210(Predicted)

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Vibrational Modes)

Computational chemistry allows for the theoretical prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. While experimental NMR data is the gold standard, predicted spectra are invaluable for assigning signals and confirming structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These predicted frequencies and their intensities can be compared with experimental IR spectra to identify characteristic functional group vibrations. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O ether stretches, and pyridine ring vibrations.

Table 2: Predicted Spectroscopic Signatures (Hypothetical) (Note: This table presents the types of data that would be generated from a computational study, as specific predicted data for this compound is not available.)

Spectroscopy Type Key Feature Predicted Range
¹H NMR Carboxylic Acid (COOH) Proton 12.0 - 13.0 ppm
¹H NMR Pyridine Ring Protons 7.5 - 8.5 ppm
¹³C NMR Carboxylic Acid Carbon (C=O) 165 - 175 ppm
¹³C NMR Pyridine Ring Carbons 120 - 150 ppm
IR O-H Stretch (Carboxylic Acid) 2500 - 3300 cm⁻¹ (broad)
IR C=O Stretch (Carboxylic Acid) 1700 - 1725 cm⁻¹

Molecular Interactions and Theoretical Biological Relevance of 5 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid and Analogues

General Principles of Pyridine (B92270) Carboxylic Acid Interactions with Biological Targets

The biological potential of pyridine carboxylic acid derivatives is intrinsically linked to their structural features. The pyridine ring, being aromatic and electron-deficient, along with the polar carboxylic acid group, enables a variety of interactions with biological macromolecules like proteins and enzymes. nih.gov These interactions are fundamental to the molecule's ability to bind to and modulate the function of its biological targets.

The carboxylic acid group is a potent hydrogen bond donor and acceptor, allowing it to form robust interactions with amino acid residues in a protein's binding pocket. It can interact with the backbone amide groups of a peptide chain or the side chains of amino acids that also contain amide (e.g., Asparagine, Glutamine) or carboxylic acid (e.g., Aspartic acid, Glutamic acid) functionalities. Furthermore, the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. researchgate.netnih.gov These hydrogen bonding networks are crucial for the specific recognition and stable binding of the molecule to its target. In some conformations, intramolecular hydrogen bonds can also form between the pyridine nitrogen and an amide hydrogen on a peptide backbone, which can restrict the conformational mobility of the peptide. nih.gov

Interaction TypeMolecular Group (Inhibitor)Interacting Amino Acid Residue (Example)
Hydrogen Bond DonorCarboxylic Acid (-COOH)Aspartic Acid, Glutamic Acid (Side Chain -COO⁻)
Hydrogen Bond AcceptorCarboxylic Acid (C=O)Arginine, Lysine (B10760008) (Side Chain -NH₃⁺)
Hydrogen Bond AcceptorPyridine Nitrogen (-N=)Serine, Threonine (Side Chain -OH)

Many enzymes, known as metalloenzymes, require a metal ion cofactor in their active site for catalytic activity. The pyridine carboxylic acid scaffold, particularly the picolinic acid (pyridine-2-carboxylic acid) arrangement present in 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid, is an effective bidentate chelating agent for various metal ions, including zinc, iron, and copper. dergipark.org.trwikipedia.orgsjctni.edu The molecule can coordinate with the metal ion through both the pyridine nitrogen and an oxygen atom from the carboxylate group, forming a stable five-membered ring. dergipark.org.trresearchgate.net This chelation can displace water molecules or key substrates from the metal's coordination sphere, thereby inhibiting the enzyme's function. nih.gov This property is particularly useful in the design of enzyme inhibitors targeting metalloenzymes. nih.govrsc.org

Metal Ion (Example)Coordination Atoms on InhibitorConsequence of Binding
Zn²⁺Pyridine Nitrogen, Carboxylate OxygenInhibition of metallo-β-lactamase or carbonic anhydrase. caymanchem.com
Fe²⁺/Fe³⁺Pyridine Nitrogen, Carboxylate OxygenInhibition of iron-dependent oxygenases (e.g., KDMs). nih.gov
Cu²⁺Pyridine Nitrogen, Carboxylate OxygenModulation of copper-dependent enzyme activity. sjctni.edu
Interaction TypeInhibitor MoietyInteracting Amino Acid (Example)Geometric Orientation
π-π StackingPyridine RingPhenylalanine, Tyrosine, TryptophanParallel (offset or face-to-face)
Cation-πPyridinium (B92312) Ion (if protonated)Tryptophan, TyrosineCation centered over the aromatic ring
C-H...πOxane Ring C-H bondsPhenylalanine, TyrosineC-H bond pointing towards the π-face

Theoretical Enzymatic Modulation and Inhibition Mechanisms

Based on the general principles of interaction for the pyridine carboxylic acid scaffold, it is possible to hypothesize the mechanisms by which this compound and its analogues might modulate specific enzyme families.

The Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), such as KDM5B and KDM4A, are iron (Fe²⁺) and 2-oxoglutarate (2-OG) dependent oxygenases that play critical roles in epigenetic regulation. nih.govnih.gov Analogues of pyridine carboxylic acid have been identified as potent inhibitors of these enzymes. acs.org Specifically, 2,4-pyridinedicarboxylic acid (2,4-PDCA) is a known inhibitor of both KDM4A and KDM5B. nih.govadooq.combiocrick.com

The inhibitory mechanism is believed to involve the chelation of the catalytic Fe²⁺ ion in the enzyme's active site. The inhibitor mimics the natural cofactor, 2-OG, by coordinating the iron ion in a bidentate fashion through the pyridine nitrogen and the adjacent carboxylate group. nih.gov This binding occupies the cofactor binding site, preventing the catalytic cycle from proceeding. Structure-guided alignments suggest that the binding mode of 2,4-PDCA is conserved between KDM4A and KDM5B. nih.gov Therefore, it is plausible that this compound, sharing the key pyridine-2-carboxylic acid motif, could also bind to the active site of KDM4 and KDM5 family members, with the oxan-yloxy substituent potentially occupying adjacent pockets to enhance affinity and selectivity. acs.orgresearchgate.net

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes contain a carboxylic acid moiety. iucr.org The binding of these inhibitors to the COX active site can occur in at least two distinct modes. researchgate.net

In the canonical binding mode, the carboxylate group of the inhibitor forms an ion pair or hydrogen bonds with key residues at the base of the active site, typically Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355). researchgate.netacs.orgresearchgate.net In an alternative, inverted binding mode, the carboxylate group interacts with residues near the top of the active site, namely Serine-530 (Ser-530) and Tyrosine-385 (Tyr-385). researchgate.netacs.org

Theoretically, this compound could inhibit COX isozymes by adopting one of these binding orientations. Its carboxylate group could form the critical hydrogen bonds with either the Arg-120/Tyr-355 pair or the Ser-530/Tyr-385 pair. The pyridine ring and the attached oxan-yloxy group would then project into the long, hydrophobic channel of the COX active site, forming van der Waals and potentially aromatic interactions with hydrophobic residues lining the channel, thereby stabilizing the enzyme-inhibitor complex. acs.orgnih.gov

Models for Matrix Metalloproteinase (MMP-13) and TRPC6 Channel Interactions

The therapeutic potential of this compound and its analogues can be theoretically modeled based on their structural motifs, particularly in the context of inhibiting Matrix Metalloproteinase-13 (MMP-13) and the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6).

Matrix Metalloproteinase-13 (MMP-13):

MMP-13, a zinc-dependent endopeptidase, plays a critical role in the degradation of type II collagen, a primary component of articular cartilage. nih.gov Its inhibition is a key strategy in the development of treatments for osteoarthritis. nih.govresearchgate.net Carboxylic acid-based inhibitors have been identified as a promising class of compounds targeting MMP-13. researchgate.netnih.gov

One study on potent, selective, and orally active carboxylic acid-based MMP-13 inhibitors identified a compound, 24f, with subnanomolar inhibitory activity. nih.gov This highlights the potential of the carboxylic acid functional group in designing effective MMP-13 inhibitors.

Inhibitory Activity of a Carboxylic Acid-Based MMP-13 Inhibitor (Compound 24f)
Enzyme TargetIC50 (nM)Ki (nM)
MMP-130.50.19
MMP-1>10000N/A
TACE>10000N/A

TRPC6 Channel Interactions:

Supramolecular Interactions as Anion Receptors

The structure of this compound, containing both a hydrogen bond donor (the carboxylic acid -OH group) and hydrogen bond acceptors (the pyridine nitrogen and the carboxylic and ether oxygens), makes it a candidate for forming supramolecular assemblies. In supramolecular chemistry, the predictable, non-covalent interactions between molecules are used to build larger, organized structures. nih.govrsc.org

The combination of a carboxylic acid and a pyridine ring is known to form a robust and well-defined supramolecular heterosynthon. rsc.org This interaction typically involves a strong hydrogen bond between the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring (O-H···N). Additionally, the carboxylic acid group can form hydrogen-bonded dimers with another carboxylic acid molecule (O-H···O). researchgate.net

These interactions allow molecules like pyridine-2,6-dicarboxylic acid to self-assemble into one-dimensional chains or more complex networks in the solid state. researchgate.netnih.gov The resulting supramolecular structure is stabilized by these strong, directional hydrogen bonds. nih.gov Theoretically, this compound could act as a receptor for anions, particularly carboxylates, by using its carboxylic acid group to form strong hydrogen bonds with the anion guest. The pyridine and oxane moieties would influence the solubility and secondary interactions of such a receptor-anion complex.

Academic Explorations of Biological Activities (e.g., impact on plant growth and NAD metabolism pathways in model organisms)

Impact on Plant Growth:

Pyridine carboxylic acids are a well-known class of compounds that can exhibit significant biological activity in plants. vt.edu Many synthetic auxin herbicides are based on this chemical scaffold. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which can ultimately be lethal to susceptible broadleaf plants. vt.edunih.gov The mechanism involves binding to auxin receptors, which triggers a cascade of events including ethylene (B1197577) production and the accumulation of abscisic acid, disrupting normal growth processes. vt.edu

Symptoms of plant injury from auxinic herbicides include cupped or elongated leaves, twisted growth, and poor seed germination. vt.edu Research on analogues such as 2-pyridinecarboxylic acid has demonstrated inhibitory effects on both seed germination and root growth in plants like Brassica campestris. nih.gov One related compound, 2-pyridylacetic acid, showed stronger root growth inhibition than the common herbicide 2,4-D at the same concentration. nih.gov This suggests that this compound could theoretically possess similar auxin-like or herbicidal properties.

Effects of 2-Pyridinecarboxylic Acid Analogues on Brassica campestris
CompoundSeed Germination Inhibition (at 5.0 x 10-4 M)Root Growth Inhibition (at 3.0 x 10-4 M)
2-Pyridinecarboxylic acidYesYes
2-Pyridylacetic acidYesYes (Strongest)

NAD Metabolism Pathways:

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is a critical coenzyme in all living cells, central to metabolism and redox reactions. The catabolism of NAD can lead to various breakdown products. While direct studies on this compound are not available, its core pyridine structure is a fundamental component of NAD. In states of oxidative stress or "NAD over-oxidation," the nicotinamide ring of NAD can be modified, leading to the formation of products like pyridone ribosides. nih.gov The study of how various pyridine derivatives interact with the complex network of NAD synthesis and degradation pathways is an area of academic exploration. Any potential interaction would be highly speculative without direct experimental evidence but forms a basis for theoretical inquiry based on shared chemical motifs.

Structure Activity Relationship Sar Concepts for 5 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid Derivatives

Impact of Substituent Modifications on the Pyridine (B92270) Ring (e.g., at C-3, C-4, C-6 positions)

The pyridine ring serves as a central scaffold in 5-(oxan-4-yloxy)pyridine-2-carboxylic acid, and substitutions at its various positions can profoundly modulate the compound's interaction with its biological target. The electronic and steric properties of substituents at the C-3, C-4, and C-6 positions are critical determinants of activity.

PositionSubstituent TypeGeneral Impact on ActivityPlausible Rationale
C-3Small, electron-withdrawing (e.g., F, Cl)Potentially increases activityModulates pKa of carboxylic acid, enhances binding interactions
C-3Bulky (e.g., isopropyl, phenyl)Generally decreases activitySteric hindrance in the binding pocket
C-4Small to moderate lipophilicVariable, can fine-tune propertiesInfluences solubility and membrane permeability
C-6Small, electron-withdrawingPotentially increases activityCan influence the orientation of the carboxylic acid for optimal binding
C-6BulkyGenerally decreases activitySteric clash with the target protein

Variation of the Oxane Ring Substitution and Conformation

The oxane (tetrahydropyran) ring is a key feature of the molecule, and its substitution and conformational preferences play a vital role in biological activity. The ether linkage at the C-4 position of the oxane ring dictates a specific spatial orientation of this group relative to the pyridine core.

The conformational flexibility of the oxane ring is another important consideration. A more rigid oxane analog might lock the molecule into a bioactive conformation, leading to enhanced potency. Conversely, excessive rigidity could prevent the molecule from adopting the necessary conformation for binding.

ModificationEffect on ConformationPotential Impact on Activity
Introduction of a methyl group at C-2 (axial)May favor a specific chair conformationCould either enhance or decrease activity depending on the target's topology
Introduction of a hydroxyl group at C-3 (equatorial)Can influence hydrogen bonding and solubilityMay improve pharmacokinetic properties
Replacement with a conformationally restricted bicyclic systemReduces conformational flexibilityPotentially increases potency by pre-organizing the molecule for binding

Isomeric Positions of the Oxan-yloxy Moiety and Carboxylic Acid Group on the Pyridine Scaffold

The specific arrangement of the oxan-yloxy and carboxylic acid groups on the pyridine ring is fundamental to the molecule's activity. The this compound substitution pattern places the carboxylic acid ortho to the pyridine nitrogen, a common motif for metal chelation in metalloenzymes. The ether linkage is positioned meta to the carboxylic acid.

The relative 2,5-substitution pattern is often found to be optimal in many classes of pyridine-based inhibitors, suggesting that this specific spatial arrangement is key for achieving the desired biological effect.

IsomerStructural ChangePredicted Impact on Activity
4-(Oxan-4-yloxy)pyridine-2-carboxylic acidOxan-yloxy group at C-4Likely reduced activity due to altered spatial orientation
6-(Oxan-4-yloxy)pyridine-2-carboxylic acidOxan-yloxy group at C-6Potential for steric clash with the carboxylic acid and target
5-(Oxan-4-yloxy)nicotinic acidCarboxylic acid at C-3Loss of key interactions involving the C-2 carboxylate and pyridine nitrogen

Bioisosteric Replacements of the Pyridine and Oxane Rings, and Carboxylic Acid Group

Bioisosteric replacement is a powerful strategy in drug design to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its binding mode. For this compound, several bioisosteric replacements can be envisioned for its key components.

Carboxylic Acid Group: The carboxylic acid is often a key pharmacophoric element, but it can also contribute to poor pharmacokinetic properties. Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially improving metabolic stability and cell permeability.

Pyridine Ring: The pyridine ring can be replaced with other five- or six-membered heterocycles to modulate properties such as basicity, dipole moment, and hydrogen bonding capacity. For instance, replacing the pyridine with a pyrimidine, pyrazine, or even a phenyl ring (with appropriate substitutions to mimic the nitrogen's electronic influence) could lead to analogs with altered selectivity or pharmacokinetic profiles.

Oxane Ring: The oxane ring can be replaced by other cyclic systems to explore different spatial arrangements and physicochemical properties. Bioisosteres for the oxane ring could include cyclopentyl, cyclohexyl, or piperidinyl rings. A piperidinyl ring, for example, would introduce a basic nitrogen atom, which could form new interactions with the target or alter the molecule's solubility and transport properties.

Original MoietyBioisosteric ReplacementPotential Advantage
Carboxylic AcidTetrazoleImproved metabolic stability, similar acidity
Pyridine RingPhenylAltered electronics and potential for new hydrophobic interactions
Oxane RingCyclohexylIncreased lipophilicity
Oxane RingPiperidineIntroduction of a basic center for new interactions or improved solubility

Future Research Directions and Academic Prospects for 5 Oxan 4 Yloxy Pyridine 2 Carboxylic Acid Research

Advancements in Asymmetric Synthesis and Stereocontrol of Analogues

The biological activity of chiral molecules is often dictated by their specific stereochemistry. For analogues of 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid that may possess stereocenters, either on the oxane ring or on substituents, the development of asymmetric synthetic routes is paramount. Future research will likely focus on moving beyond racemic preparations to methods that afford single enantiomers or diastereomers with high purity.

Key research avenues include:

Catalytic Asymmetric Synthesis : The development of novel chiral catalysts (metal-based or organocatalytic) for the enantioselective construction of the substituted pyridine (B92270) or oxane rings is a critical area. For instance, rhodium-catalyzed asymmetric carbometalation could be adapted to produce chiral 3-substituted tetrahydropyridines from pyridine precursors. nih.gov

Stereocontrolled Functionalization : Methods for the diastereoselective functionalization of the existing scaffold will be crucial. This could involve substrate-controlled reactions where the existing stereochemistry of a chiral oxane moiety directs the stereochemical outcome of subsequent reactions. nih.gov

Enzymatic and Biocatalytic Approaches : The use of enzymes to resolve racemic mixtures or to catalyze stereoselective transformations offers a green and highly efficient alternative to traditional chemical methods.

These advancements will enable the synthesis of a diverse library of stereochemically defined analogues, allowing for a more precise investigation of structure-activity relationships (SAR) in biological systems.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The convergence of computational power and chemical data has opened new frontiers in drug discovery and materials science. Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the design and optimization of novel compounds based on the this compound scaffold. nih.gov

Future academic prospects in this domain include:

Predictive Modeling : Training ML algorithms on datasets of known bioactive molecules to predict the therapeutic potential, pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), and toxicity of virtual libraries of novel analogues. nih.gov This in silico screening can significantly reduce the time and cost associated with early-stage discovery by prioritizing the most promising candidates for synthesis.

Generative Chemistry : Employing deep learning models to generate entirely new molecular structures that retain the core scaffold but are optimized for specific properties, such as binding to a particular protein target or possessing desired material characteristics. digitellinc.com

Scaffold Hopping and Optimization : Using AI to identify alternative scaffolds that mimic the 3D pharmacophore of active this compound derivatives but possess more favorable properties, such as improved synthetic accessibility or a better intellectual property position. digitellinc.com

Table 1: Hypothetical AI/ML Workflow for Scaffold Optimization
PhaseAI/ML ToolObjectiveExpected Outcome
1. Library GenerationGenerative Models (e.g., GANs, VAEs)Create a large virtual library of novel analogues based on the core scaffold.A diverse set of 105-106 virtual compounds.
2. Property PredictionQSAR, Deep Neural NetworksPredict biological activity, solubility, and potential toxicity for the virtual library.Prioritized list of ~1,000 high-potential candidates.
3. Synthesis PlanningRetrosynthesis Prediction ToolsIdentify plausible and efficient synthetic routes for prioritized candidates.Feasible synthetic pathways for the top ~50-100 candidates.

Development of Novel Chemical Probes for Mechanistic Biological Studies

To fully understand the biological effects of this compound and its derivatives, it is essential to identify their molecular targets and elucidate their mechanisms of action. Designing chemical probes based on this scaffold is a powerful strategy to achieve this. mskcc.orgnih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.govpnas.org

Future research should focus on creating a "chemical toolbox" for this scaffold:

Affinity-Based Probes : Synthesizing analogues that incorporate a reactive group for covalent labeling or a tag (like biotin) for affinity purification of binding partners. These probes can be used in chemoproteomic experiments to identify the direct protein targets from complex cell lysates.

Fluorescent Probes : Attaching a fluorophore to the scaffold would allow for the visualization of the compound's subcellular localization and its interaction with targets in living cells using advanced microscopy techniques.

Photoaffinity Probes : Incorporating a photo-activatable cross-linking group (e.g., a diazirine) would enable the permanent, light-induced covalent bonding of the probe to its target protein upon binding, providing a robust method for target identification.

Table 2: Strategies for Chemical Probe Development
Probe TypeModification StrategyApplicationKey Information Gained
Affinity ProbeAttach a biotin (B1667282) tag via a flexible linker.Pull-down assays from cell lysates followed by mass spectrometry.Identification of direct protein binding partners.
Fluorescent ProbeConjugate with a small, bright fluorophore (e.g., BODIPY).Confocal microscopy, flow cytometry.Subcellular localization and target engagement in live cells.
Photoaffinity ProbeIncorporate a diazirine or benzophenone (B1666685) group.UV cross-linking in cells or lysates for target capture.Covalent labeling and unambiguous identification of targets.

Exploration of Catalytic Applications Beyond Conventional Organic Transformations

The pyridine-2-carboxylic acid (picolinic acid) moiety is a well-known chelating agent and has been shown to act as an effective catalyst, both on its own and in coordination with metal ions, for various organic reactions. rsc.orgrsc.org Research has demonstrated its role in promoting multi-component reactions and, in complex with manganese, catalyzing oxidation reactions. rsc.orgrsc.org The 5-(Oxan-4-yloxy) substituent on the pyridine ring can modulate the electronic properties and steric environment of the catalytic core, potentially leading to novel reactivity and selectivity.

Future research could explore:

Organocatalysis : Investigating the ability of the parent compound and its derivatives to catalyze reactions such as Knoevenagel condensations, aldol (B89426) reactions, or Michael additions, where the bifunctional nature (acidic carboxyl group and basic pyridine nitrogen) could be advantageous. acs.org

Metal-Complex Catalysis : Using the scaffold as a ligand for transition metals (e.g., copper, cobalt, palladium) to create novel catalysts for cross-coupling, C-H activation, or oxidation reactions. The ether oxygen on the oxane ring could potentially act as an additional coordination site, influencing the geometry and reactivity of the metal center.

Asymmetric Catalysis : Developing chiral versions of the scaffold to serve as ligands in metal-catalyzed asymmetric transformations, transferring stereochemical information to the products.

Designing Advanced Materials Incorporating the this compound Scaffold

The structural features of this compound make it an attractive building block, or "linker," for the construction of advanced materials. The pyridine nitrogen and the carboxylate group are excellent coordination sites for metal ions, making the molecule a prime candidate for creating metal-organic frameworks (MOFs). rsc.orgrsc.org

Promising directions for materials science research include:

Metal-Organic Frameworks (MOFs) : The synthesis of MOFs using this linker could lead to materials with tailored porosity, stability, and functionality. rsc.orgacs.orgresearchgate.net The flexible oxane group could influence the framework's topology and pore environment. Potential applications for such MOFs include gas storage and separation, sensing, and heterogeneous catalysis.

Functional Polymers : Incorporating the scaffold as a monomer into polymers could yield materials with specific properties. acs.orgrsc.org For example, polymers containing this unit might exhibit metal-chelating properties for environmental remediation or ion-exchange resins. doi.org The heterocyclic nature of the monomer could also impart desirable thermal and mechanical properties to the resulting polymer. rsc.org

Hybrid Materials : The lead salt of pyridine-2-carboxylic acid has been used to passivate defects in perovskite solar cells, enhancing their performance and stability. rsc.org This suggests that this compound could be investigated for similar roles in optoelectronic devices, where it might form a stable interface layer in solar cells, LEDs, or other semiconductor applications.

Q & A

Q. What are the optimal synthetic routes for 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid?

Methodological Answer: The synthesis involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of pyridine-2-carboxylic acid derivatives with oxan-4-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
  • Step 2 : Acid-catalyzed cyclization or functional group modifications to stabilize the oxane ring. Palladium or copper catalysts may optimize cross-coupling reactions .
  • Solvents : Dimethylformamide (DMF) or toluene are preferred for high-temperature reactions .
  • Yield Optimization : Purification via column chromatography or recrystallization ensures >90% purity.

Q. How is this compound characterized in experimental settings?

Methodological Answer: Characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the oxane ring substitution pattern and pyridine-carboxylic acid backbone (e.g., δ ~8.5 ppm for pyridine protons) .
    • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected for C₁₁H₁₃NO₅: 240.0865) .

Q. What biological activities are associated with this compound?

Methodological Answer: While direct studies are limited, structural analogs (e.g., oxazolo-pyridines) exhibit:

  • Antimicrobial Activity : Tested via MIC assays against E. coli and S. aureus .
  • Enzyme Inhibition : Potential as a COX-2 inhibitor (IC₅₀ assays using recombinant enzymes) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Conflicting results (e.g., variable IC₅₀ values) require:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerization or degradation .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify assay-specific biases .

Q. What strategies are recommended for studying interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB) to predict binding modes to kinases or GPCRs .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets like β-lactamases .
  • Mutagenesis Studies : Ala-scanning of target proteins identifies critical residues for binding .

Q. How can stability and reactivity under varying conditions be optimized?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (25–40°C, pH 3–9) monitored by HPLC. The compound is stable in neutral buffers but hydrolyzes in acidic conditions .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Reactivity Screening : Test with nucleophiles (e.g., thiols) or electrophiles (e.g., methyl iodide) to map reactive sites .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model pharmacokinetic behavior .
  • QSAR Models : Correlate substituent effects (e.g., oxane ring size) with bioactivity using datasets from PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.